molecular formula C7H17ClN2 B1587348 (Cyclohexylmethyl)hydrazine hydrochloride CAS No. 3637-58-9

(Cyclohexylmethyl)hydrazine hydrochloride

Cat. No.: B1587348
CAS No.: 3637-58-9
M. Wt: 164.67 g/mol
InChI Key: XMAOWYFYWHQTRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)hydrazine hydrochloride typically involves the reaction of cyclohexylmethyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl oxides, while substitution reactions may produce a variety of substituted cyclohexylmethyl derivatives .

Scientific Research Applications

(Cyclohexylmethyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Cyclohexylmethyl)hydrazine hydrochloride include:

  • Cyclohexylamine hydrochloride
  • Methylhydrazine hydrochloride
  • Phenylhydrazine hydrochloride

Uniqueness

This compound is unique due to its specific structure, which combines the cyclohexylmethyl group with the hydrazine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

cyclohexylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h7,9H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAOWYFYWHQTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375459
Record name Cyclohexylmethylhydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3637-58-9
Record name Cyclohexylmethylhydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Cyclohexylmethyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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